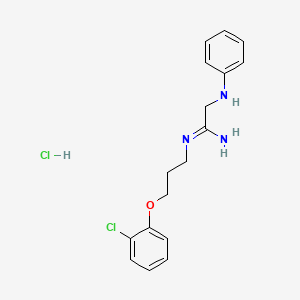![molecular formula C16H26O9 B1214962 6-Hydroxy-4,7-dimethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4,4a,5,6,7a-hexahydrocyclopenta[c]pyran-3-one CAS No. 99933-30-9](/img/no-structure.png)
6-Hydroxy-4,7-dimethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4,4a,5,6,7a-hexahydrocyclopenta[c]pyran-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-4,7-dimethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4,4a,5,6,7a-hexahydrocyclopenta[c]pyran-3-one is a complex organic compound with potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The compound has been synthesized through various methods. For instance, Jha et al. (2000) identified a related compound as a side product in the condensation of hydroquinone with 2-methylbut-3-en-2-ol (Jha, Malhotra, Parmar, & Errington, 2000). Ohba, Haneishi, and Fujii (1996) achieved the synthesis of a structurally similar compound through an 8-step route starting from 6, 7-dihydrocyclopenta-1, 3-dioxin-5(4H)-one (Ohba, Haneishi, & Fujii, 1996).
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For example, Adembri et al. (1979) discussed the X-ray structure of a cyclopenta[d]furo[2,3-b]furan derivative obtained from the isomerization of a similar compound (Adembri, Cini, Orioli, Nesi, & Scotton, 1979).
Chemical Reactions and Properties
Various chemical reactions involving similar compounds have been documented. Arsen'eva and Arsen'ev (2009) discussed the reaction of 8-Hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one with arylidenemalononitriles to form condensed 2-amino-4H-pyrans (Arsen'eva & Arsen'ev, 2009).
Physical Properties Analysis
The physical properties of compounds in this chemical family include their crystalline structure and hydrogen bonding patterns. Ianelli et al. (1995) discussed the stereochemistry of hydroxylation reactions on polycyclic pyrans, which is relevant to understanding the physical properties of these compounds (Ianelli, Nardelli, Belletti, Jamart-Grégoire, Mercier-Girardot, & Caubére, 1995).
Chemical Properties Analysis
The chemical properties of such compounds often involve their reactivity and interaction with other chemical entities. Bennett and Murphy (2020) isolated a related compound and characterized it using various spectroscopic techniques, providing insights into its chemical properties (Bennett & Murphy, 2020).
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interaction Studies The crystal structure of a compound closely related to the one mentioned, identified as a fungal metabolite austdiol, showcases the interaction between hydroxy and keto groups and the formation of zigzag ribbons extended along the a axis, highlighting its potential in molecular interaction studies (Lo Presti, Soave, & Destro, 2003).
Heterocyclic Compound Synthesis Research into the synthesis of novel heterocyclic compounds, including those with a pyranopyridine moiety, demonstrates the compound's utility in creating potential hypertensive activity agents (Kumar & Mashelker, 2007). Similarly, efforts to synthesize derivatives of new condensed systems like furo[3′,4′:6,7]cyclohepta[1,2-b]pyran highlight the compound's role in expanding the landscape of organic chemistry (Arsen'eva & Arsen'ev, 2009).
Natural Product Isolation and Cytotoxicity Evaluation Studies on polyketides isolated from the fermentation broth of endophytic fungi have not only introduced new compounds but also evaluated their cytotoxicities, underscoring the compound's relevance in natural product chemistry and potential therapeutic applications (Chen Shushuai et al., 2020).
Synthetic Methodology Development Research into the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives illustrates the compound's importance in the development of synthetic methodologies for fluorinated fused heterocyclic compounds, which are of interest for their unique properties (Wang et al., 2012).
Propiedades
Número CAS |
99933-30-9 |
|---|---|
Nombre del producto |
6-Hydroxy-4,7-dimethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4,4a,5,6,7a-hexahydrocyclopenta[c]pyran-3-one |
Fórmula molecular |
C16H26O9 |
Peso molecular |
362.37 g/mol |
Nombre IUPAC |
6-hydroxy-4,7-dimethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4,4a,5,6,7a-hexahydrocyclopenta[c]pyran-3-one |
InChI |
InChI=1S/C16H26O9/c1-6-7-3-10(18)16(2,8(7)5-23-14(6)22)25-15-13(21)12(20)11(19)9(4-17)24-15/h6-13,15,17-21H,3-5H2,1-2H3 |
Clave InChI |
DBLVGADGVDUSHJ-UHFFFAOYSA-N |
SMILES |
CC1C2CC(C(C2COC1=O)(C)OC3C(C(C(C(O3)CO)O)O)O)O |
SMILES canónico |
CC1C2CC(C(C2COC1=O)(C)OC3C(C(C(C(O3)CO)O)O)O)O |
Sinónimos |
villosolside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



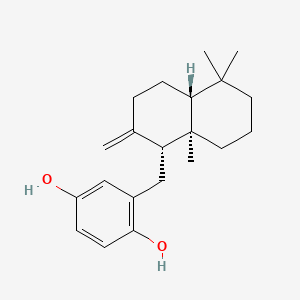
![4-[[(Cyclohexylamino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1214881.png)
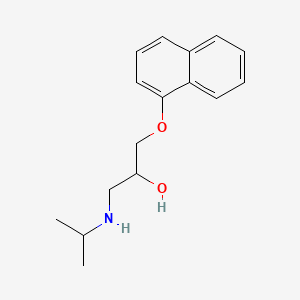
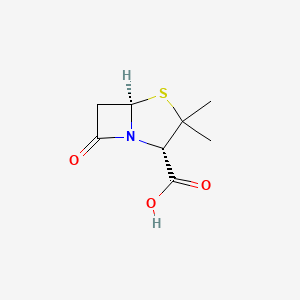
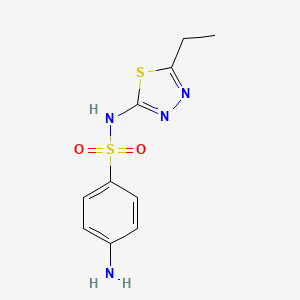
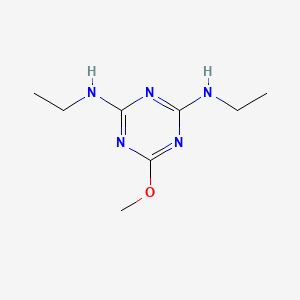
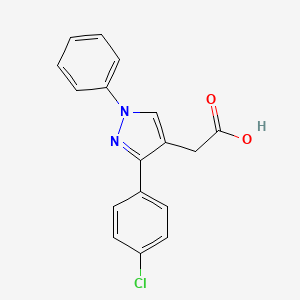
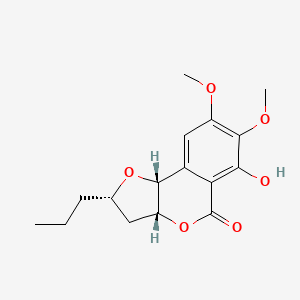

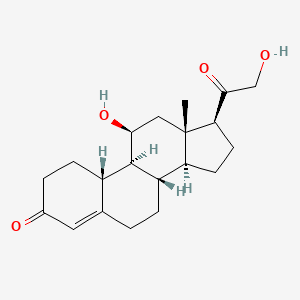

![(3S,4R,5S,10S,13R,14R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1214898.png)

